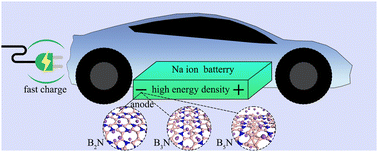First principles investigation on Na-ion storage in two-dimensional boron-rich B2N, B3N, and B5N†
Physical Chemistry Chemical Physics Pub Date: 2022-12-02 DOI: 10.1039/D2CP03662B
Abstract
Na-ion batteries (SIBs) are emerging as a promising alternative to Li-ion batteries for large-scale energy storage in light of abundant Na resources and their low cost. Development of appropriate electrode materials that can conquer some critical issues such as low theoretical storage capacity and sluggish redox kinetics resulting from the larger radius of Na is urgently needed for their practical applications. In this work, boron-rich 2D BxN (x = 2, 3, and 5) has been explored as promising anode materials for high-performance SIBs based on density functional theory calculations. BxN electrodes exhibit moderate affinity toward Na-ions with adsorption energies of −0.41 to −1.21 eV, which allows stable Na-ion intercalation without the formation of metal dendrites. Moreover, both B3N and B5N deliver low diffusion barriers (0.28 and 0.08 eV) for Na-ion migration, guaranteeing a high charging/discharging rate. More importantly, these BxN anodes exhibit not only a remarkably high theoretical capacity of 1129–1313 mA h g−1 but also a low open-circuit voltage (0.45–0.87 V), which is important to achieve high energy density. AIMD simulations have confirmed the excellent cyclability of BxN electrodes during reversible lithiation/delithiation. These results suggested that the BxN electrode could be used as a new lightweight SIB anode with high capacity, cyclability, and desired rate performance.


Recommended Literature
- [1] Rapid cellextraction in aqueous two-phase microdroplet systems
- [2] Synthesis, characterization, and biological verification of asialoglycoprotein receptor-targeted lipopolysaccharide-encapsulated PLGA nanoparticles for the establishment of a liver fibrosis animal model†
- [3] Exfoliation of WS2 in the semiconducting phase using a group of lithium halides: a new method of Li intercalation†
- [4] Solid phases of bicyclohexyl studied with vibrational spectroscopy and calorimetry
- [5] Green assessment of polymer microparticles production processes: a critical review†
- [6] How important is roaming in the photodegradation of nitrobenzene?†
- [7] Photoinduced diradical formation and decay in uncomplexed and metal-bound benzotriazine systems: mechanistic implications to chemically and biologically relevant photochemistry
- [8] Construction of Pd–TiOx interfaces for selective hydrodeoxygenation of CO bonds in vanillin by supporting Pd nanoparticles on ETS-10 zeolite†
- [9] Near-quantitative mineralization of two refractory triazines under hydrothermal-supercritical aqueous conditions assisted by ozone and UV/ozone
- [10] How strong are hydrogen bonds in the peptide model?†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 170643-02-4
-
CAS no.: 11100-24-6









